molecular formula C21H14Cl2N2OS2 B292525 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B292525
M. Wt: 445.4 g/mol
InChI Key: GGBTUGCPINYJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis. It also inhibits the growth of fungi and bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells, fungi, and bacteria. In vivo studies have shown that the compound has anticancer activity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its potential therapeutic applications. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.

Future Directions

There are several future directions for the study of 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. One direction is to investigate its mechanism of action in more detail to optimize its use in therapeutic applications. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its efficacy and safety in humans. Additionally, the compound can be modified to improve its potency and selectivity. Finally, the compound can be further studied for its potential use in combination therapy with other anticancer, antifungal, or antibacterial agents.

Synthesis Methods

The synthesis of 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a multistep process. The starting material is 2-amino-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one, which is reacted with allyl bromide to form 2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one. The reaction is carried out in the presence of potassium carbonate and dimethylformamide. The product is then purified by column chromatography to obtain the final compound.

Scientific Research Applications

2-(allylsulfanyl)-3-(2,4-dichlorophenyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential use as an anti-inflammatory and antiviral agent.

properties

Molecular Formula

C21H14Cl2N2OS2

Molecular Weight

445.4 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-6-phenyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C21H14Cl2N2OS2/c1-2-10-27-21-24-19-15(12-18(28-19)13-6-4-3-5-7-13)20(26)25(21)17-9-8-14(22)11-16(17)23/h2-9,11-12H,1,10H2

InChI Key

GGBTUGCPINYJSP-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

C=CCSC1=NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N1C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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